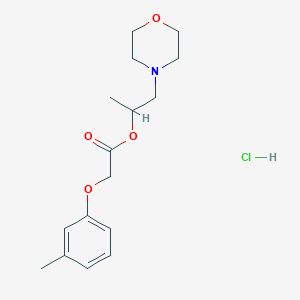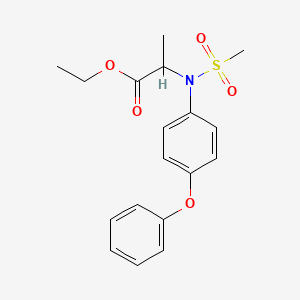![molecular formula C14H18N4S B4021838 1-[3-(1H-imidazol-1-yl)propyl]-3-(4-methylphenyl)thiourea](/img/structure/B4021838.png)
1-[3-(1H-imidazol-1-yl)propyl]-3-(4-methylphenyl)thiourea
Overview
Description
1-[3-(1H-imidazol-1-yl)propyl]-3-(4-methylphenyl)thiourea is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an imidazole ring, a propyl chain, and a thiourea group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]-3-(4-methylphenyl)thiourea typically involves the reaction of 1-(3-aminopropyl)imidazole with 4-methylphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1H-imidazol-1-yl)propyl]-3-(4-methylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the thiourea group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds or alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole or thiourea derivatives.
Scientific Research Applications
1-[3-(1H-imidazol-1-yl)propyl]-3-(4-methylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifungal, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[3-(1H-imidazol-1-yl)propyl]-3-(4-methylphenyl)thiourea involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. These interactions lead to the modulation of various biochemical pathways .
Comparison with Similar Compounds
- 1-[3-(1H-imidazol-1-yl)propyl]-3-(3,4-dimethoxyphenyl)thiourea
- 1-[3-(1H-imidazol-1-yl)propyl]-3-(4-chlorophenyl)thiourea
- 1-[3-(1H-imidazol-1-yl)propyl]-3-(4-fluorophenyl)thiourea
Uniqueness: 1-[3-(1H-imidazol-1-yl)propyl]-3-(4-methylphenyl)thiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with hydrophobic biological targets .
Properties
IUPAC Name |
1-(3-imidazol-1-ylpropyl)-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-12-3-5-13(6-4-12)17-14(19)16-7-2-9-18-10-8-15-11-18/h3-6,8,10-11H,2,7,9H2,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKZAVNVXUKYDFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3-Fluorophenyl)ethylamino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B4021757.png)

![2-{[3-(4-chlorophenyl)acryloyl]amino}-N-cyclohexylbenzamide](/img/structure/B4021773.png)

![N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-[(4-methylbenzyl)sulfanyl]acetamide](/img/structure/B4021780.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B4021790.png)
![1-[2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B4021795.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4021810.png)

![5,5'-[(4-methylphenyl)methylene]bis[2-(methylthio)-4,6-pyrimidinediol]](/img/structure/B4021824.png)
![ethyl 1-[N-(4-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxylate](/img/structure/B4021831.png)
![N,5-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-thiophenecarboxamide](/img/structure/B4021844.png)
![2-(BENZOYLAMINO)-N~1~-[2-METHYL-1-(MORPHOLINOCARBONYL)BUTYL]BENZAMIDE](/img/structure/B4021849.png)
![N-isopropyl-2-{[N-(4-nitrophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4021856.png)
